2-Cyclopropyl-6-methylaniline hydrochloride

Catalog No.
S14008509
CAS No.
M.F
C10H14ClN
M. Wt
183.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclopropyl-6-methylaniline hydrochloride

Product Name

2-Cyclopropyl-6-methylaniline hydrochloride

IUPAC Name

2-cyclopropyl-6-methylaniline;hydrochloride

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

InChI

InChI=1S/C10H13N.ClH/c1-7-3-2-4-9(10(7)11)8-5-6-8;/h2-4,8H,5-6,11H2,1H3;1H

InChI Key

XHUKNNLGZORRSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2CC2)N.Cl

2-Cyclopropyl-6-methylaniline hydrochloride is an organic compound characterized by the molecular formula C10H14ClN. It is a derivative of aniline, featuring a cyclopropyl group and a methyl group attached to the benzene ring. This compound exists primarily as a hydrochloride salt, enhancing its solubility in water, which is beneficial for various applications in chemical and biological research .

  • Oxidation: The compound can be oxidized to produce quinones or nitroso derivatives. Common reagents for this process include potassium permanganate and chromium trioxide under acidic conditions.
  • Reduction: Reduction reactions can convert 2-cyclopropyl-6-methylaniline hydrochloride back to cyclopropyl-6-methylaniline, often using hydrogenation with catalysts such as palladium on carbon.
  • Substitution: Electrophilic aromatic substitution can introduce various substituents onto the benzene ring, utilizing halogenation agents like bromine or chlorination agents in the presence of Lewis acids .

Research indicates that 2-cyclopropyl-6-methylaniline hydrochloride exhibits potential biological activities. It has been explored for its anti-inflammatory and anticancer properties, suggesting it may interact with specific molecular targets within biological pathways. Its mechanism of action likely involves inhibition of certain enzymes or receptors, thus modulating various biological processes .

The synthesis of 2-cyclopropyl-6-methylaniline hydrochloride typically involves the cyclopropylation of 6-methylaniline. A common synthetic route includes:

  • Reagents: 6-Methylaniline and cyclopropyl bromide.
  • Base: Potassium carbonate is often used to facilitate the reaction.
  • Solvent: The reaction is conducted in dichloromethane under reflux conditions.

Industrial production may utilize continuous flow reactors to enhance yield and purity, alongside purification methods like recrystallization or chromatography to isolate the final product as its hydrochloride salt .

2-Cyclopropyl-6-methylaniline hydrochloride finds applications across various fields:

  • Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: Investigated as a building block for bioactive compounds.
  • Medicine: Explored for therapeutic properties including anti-inflammatory and anticancer activities.
  • Industry: Utilized in producing specialty chemicals and materials .

Studies on the interactions of 2-cyclopropyl-6-methylaniline hydrochloride have shown that it can bind to specific receptors or enzymes, influencing biological pathways. Understanding these interactions is crucial for developing therapeutic agents that leverage its unique structural properties for targeted action against diseases .

Several compounds share structural similarities with 2-cyclopropyl-6-methylaniline hydrochloride:

Compound NameMolecular FormulaUnique Features
2-Cyclopropyl-4-methylanilineC10H13NDifferent substitution pattern on benzene
2-Cyclopropyl-6-chloroanilineC10H12ClNChlorine substituent affects reactivity
N-Cyclopropyl-2-ethyl-6-methylanilineC12H17NLonger carbon chain with ethyl group

Compared to these compounds, 2-cyclopropyl-6-methylaniline hydrochloride is unique due to its specific substitution pattern, which influences its reactivity and potential biological activity. The combination of cyclopropyl and methyl groups contributes to its stability and interaction profile with molecular targets .

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

183.0814771 g/mol

Monoisotopic Mass

183.0814771 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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